molecular formula C15H14BrNO6S2 B3476941 dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate

dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3476941
M. Wt: 448.3 g/mol
InChI Key: GSMAWMVXOWENPU-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as those containing bromophenyl, sulfonyl, and carboxylate groups, are often used in organic synthesis and medicinal chemistry . They can exhibit a variety of biological activities, including antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling . The exact synthesis route would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy and X-ray crystallography . The exact structure would depend on the specific arrangement of the bromophenyl, sulfonyl, and carboxylate groups .


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions. For example, boronic esters can undergo protodeboronation, a valuable transformation in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties include solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the biological system they interact with. For example, some compounds exhibit antileishmanial and antimalarial activities by interacting with specific proteins in the parasites .

Safety and Hazards

The safety and hazards of similar compounds can vary widely. Some compounds may be harmful if swallowed, cause eye damage, or be hazardous to the aquatic environment .

Future Directions

Future research could focus on synthesizing “dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate” and studying its properties and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential as a medicinal agent .

Properties

IUPAC Name

dimethyl 5-[(4-bromophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO6S2/c1-8-11(13(18)22-2)15(24-12(8)14(19)23-3)25(20,21)17-10-6-4-9(16)5-7-10/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMAWMVXOWENPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate

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